molecular formula C12H15ClN4O2S B2658628 6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide CAS No. 1385364-59-9

6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide

Cat. No.: B2658628
CAS No.: 1385364-59-9
M. Wt: 314.79
InChI Key: LGEZPMJHDZLZGK-UHFFFAOYSA-N
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Description

6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide (CAS 1385364-59-9) is an organic compound with the molecular formula C12H15ClN4O2S and a molecular weight of 314.79 g/mol . This chemical features a pyridine ring and a pyrazole ring linked by a sulfonamide group, a structural motif common in medicinal chemistry research due to its potential for diverse biological interactions . Compounds containing pyridine-sulfonamide scaffolds are frequently investigated for their antimicrobial properties, including antibacterial and antifungal activities . Furthermore, hybrid molecules incorporating pyrazole rings, like the one present in this compound, are of significant interest in modern drug discovery for developing new agents against resistant microbial strains . Researchers utilize this reagent in constructing novel molecular architectures for various biochemical and pharmacological studies. Available physical form is solid. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2S/c1-9(2)7-17-8-10(5-15-17)16-20(18,19)11-3-4-12(13)14-6-11/h3-6,8-9,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEZPMJHDZLZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated pyrazole with pyridine-3-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the sulfonamide moiety.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typical reagents for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between the target compound and analogs from literature:

Compound Name Pyrazole Substituents Pyridine Substituents Additional Functional Groups
Target Compound 1-(2-methylpropyl) 6-chloro None
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide 4-butyl, 3,5-dimethyl 4-chlorophenyl carbamoyl Carbamoyl (C=O)
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide None 6-chloro Pyridin-4-ylmethyl linkage

Key Observations :

  • The target compound’s 2-methylpropyl group on pyrazole increases steric bulk and lipophilicity compared to the 4-butyl and 3,5-dimethyl substituents in the analog from .
  • The pyridin-4-ylmethyl group in adds a second aromatic ring, which may influence π-π stacking interactions or solubility .

Physicochemical Properties

Property Target Compound Compound from Compound from
Melting Point (°C) Not reported 138–142 Not reported
IR Bands (cm⁻¹) - 1726 (C=O), 1164 (SO₂) -
¹H-NMR Features - δ 0.90 (CH₃), 8.96 (H-6 pyrid.) Not provided

Analysis :

  • The carbamoyl group in ’s compound contributes to a higher melting point (138–142°C) due to intermolecular hydrogen bonding .
  • The absence of a carbamoyl or pyridinylmethyl group in the target compound suggests lower polarity, which may affect solubility and bioavailability.

Biological Activity

6-Chloro-N-[1-(2-methylpropyl)pyrazol-4-YL]pyridine-3-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:

  • Formation of the Pyridine Ring : The pyridine ring can be synthesized using methods like Hantzsch pyridine synthesis, where β-keto esters react with aldehydes and ammonia.
  • Introduction of Chloro and Fluoro Groups : Halogenation reactions introduce chloro and fluoro substituents on the pyridine ring using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.
  • Synthesis of the Pyrazole Ring : The pyrazole ring is formed through reactions of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against HCT-116 (colon cancer), HT-29 (colon cancer), and SW-620 (metastatic colon cancer).
  • Cytotoxicity Results : The compound showed IC50 values indicating effective inhibition of cell proliferation:
    • HCT-116: IC50 = 45.88 µM
    • HT-29: IC50 = 28.27 µM
    • SW-620: IC50 = 16.57 µM .

The compound induces cell death primarily through apoptosis and necrosis mechanisms:

  • Apoptosis Induction : It was observed that the compound led to increased apoptotic cell death in HCT-116 and SW-620 cells.
  • Cell Cycle Arrest : The compound caused cell cycle arrest at the G0/G1 phase in HCT-116 cells, while also inducing S-phase arrest in HT-29 cells, which suggests its role in inhibiting DNA synthesis .

Comparative Efficacy

In comparative studies against standard treatments like 5-Fluorouracil (5-FU), this compound demonstrated superior efficacy in specific contexts:

CompoundCell LineIC50 (µM)Mechanism
This compoundHCT-11645.88Apoptosis
HT-2928.27S-phase arrest
SW-62016.57Necrosis
5-FUHCT-116~11.54Apoptosis

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